molecular formula C18H23F3N2O5 B1522095 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate CAS No. 1185237-75-5

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate

Cat. No.: B1522095
CAS No.: 1185237-75-5
M. Wt: 404.4 g/mol
InChI Key: DHTMBDYZIWICHA-WLHGVMLRSA-N
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Description

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a trifluoromethyl group and a phenylethylamine moiety, making it a unique structure of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The phenylethylamine moiety is then attached via reductive amination. The final step involves the formation of the fumarate salt through a reaction with fumaric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Amino-1-phenylethyl)piperidine
  • 4-(Trifluoromethyl)piperidine
  • Phenylethylamine derivatives

Comparison: Compared to similar compounds, 1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-OL fumarate stands out due to its unique combination of functional groups. The presence of both the trifluoromethyl group and the phenylethylamine moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O.C4H4O4/c15-14(16,17)13(20)6-8-19(9-7-13)12(10-18)11-4-2-1-3-5-11;5-3(6)1-2-4(7)8/h1-5,12,20H,6-10,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTMBDYZIWICHA-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1(C(F)(F)F)O)C(CN)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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